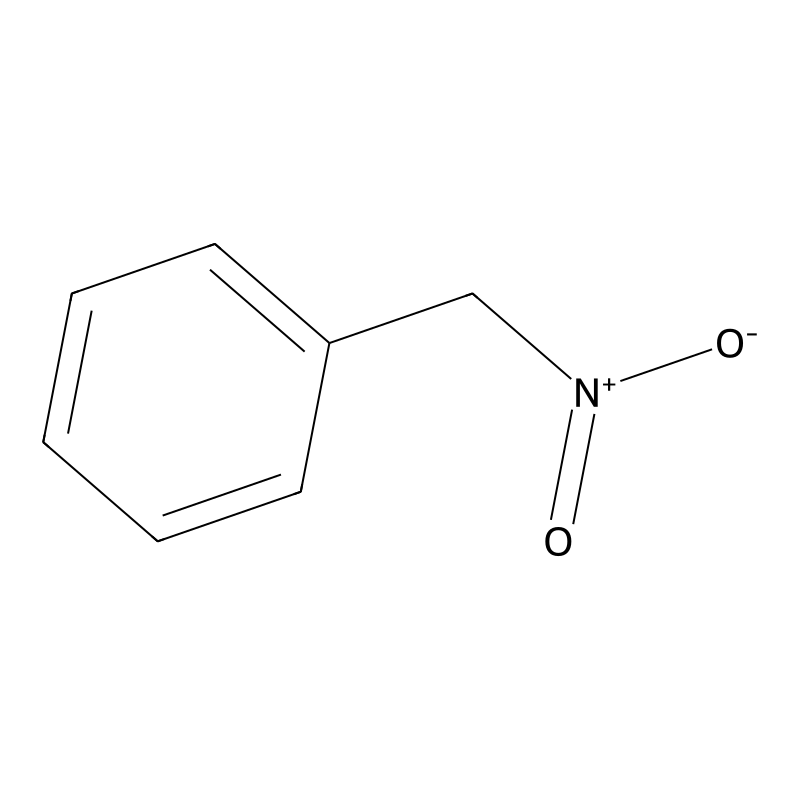

(Nitromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Nitromethyl)benzene, also known as 1-nitro-2-methylbenzene, is an aromatic compound characterized by a nitro group (-NO2) attached to a methyl-substituted benzene ring. The molecular formula for (nitromethyl)benzene is , and its structure features a benzene ring with one methyl group and one nitro group. This compound is part of a larger class of nitroaromatic compounds, which are known for their diverse chemical properties and applications.

(Nitromethyl)benzene is a flammable liquid and can be harmful if inhaled, ingested, or absorbed through the skin. It is a moderate irritant and can cause eye, skin, and respiratory tract irritation [].

- Toxicity: Limited data is available on the specific toxicity of (nitromethyl)benzene. However, it is important to handle it with care due to the presence of the nitro group, which can be toxic upon decomposition [].

- Flammability: (Nitromethyl)benzene has a flash point of 88 °C and is considered a moderate fire hazard [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

- Nitration: Further nitration can occur under strong conditions, leading to dinitro derivatives.

- Reduction: The nitro group can be reduced to an amino group (-NH2), yielding an aniline derivative.

- Electrophilic Substitution: The methyl group directs incoming substituents to the ortho and para positions relative to itself, while the nitro group directs them to the meta position.

The general reaction for nitration can be depicted as follows:

here represents toluene (methylbenzene) reacting with nitric acid.

The synthesis of (nitromethyl)benzene typically involves the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid. The process can be summarized in the following steps:

- Preparation of Nitrating Mixture: Mix concentrated nitric acid with concentrated sulfuric acid to generate the nitronium ion ().

- Nitration Reaction: Add toluene to the nitrating mixture at controlled temperatures (usually below 50°C) to prevent multiple substitutions.

- Isolation: After the reaction, the product can be isolated through distillation or recrystallization.

The reaction mechanism involves the formation of a sigma complex where the nitronium ion attacks the arom

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic